molecular formula C10H17B B1329808 Bornyl bromide CAS No. 4443-48-5

Bornyl bromide

Cat. No. B1329808
CAS RN: 4443-48-5
M. Wt: 217.15 g/mol
InChI Key: OTOQMOVZIUGCQE-UHFFFAOYSA-N
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Description

Bornyl bromide is a chemical compound with the molecular formula C10H17Br . It is also known as 2-bromo-bornane .


Synthesis Analysis

Bornyl bromide can be synthesized from monoterpenes using SnBr2 as an inexpensive and commercially affordable catalyst . This process consists of the synthesis of α-terpinyl alkyl ethers in SnBr2-catalyzed reactions of β-pinene with alkyl alcohols . The catalytic activity of various tin (II) salts was assessed and compared to that of other homogeneous Lewis and Brønsted acids, in etherification reactions of β-pinene with methyl alcohol .


Molecular Structure Analysis

The molecular weight of bornyl bromide is 217.146 . The structure of bornyl bromide can be viewed using computational tools .


Chemical Reactions Analysis

The chemical behavior of neopentyl bromide, 2,2-dimethyl-1-bromopropane, is an instructive place to begin this discussion . The very low S N 2 reactivity of this 1º-bromide was noted earlier, and explained by steric hindrance to the required 180º alignment of reacting orbitals .


Physical And Chemical Properties Analysis

Bornyl bromide has a molecular weight of 217.146 . More detailed physical and chemical properties are not available in the current literature .

Scientific Research Applications

1. Interaction with Cytochrome P450 Enzymes

  • Bornyl bromide exhibits unique interactions with cytochrome P450 enzymes, specifically CYP2B6. In a study by Shah et al. (2017), it was found that bornyl bromide formed a bromine-π bond within the active site of CYP2B6, influencing substrate selectivity. This highlights its potential utility in studying enzyme-substrate interactions and drug metabolism (Shah et al., 2017).

2. Application in Organic Synthesis

  • Bornyl bromide plays a role in organic synthesis. Newman et al. (2011) discussed its use in palladium-catalyzed carbohalogenation, which is significant for creating complex organic molecules. This process involves bromide to iodide exchange and demonstrates the utility of bornyl bromide in synthetic chemistry (Newman et al., 2011).

3. Potential in Cancer Treatment

  • A 2020 study by Wu et al. on (+)-Bornyl p-Coumarate, a compound related to bornyl bromide, showed promise in treating melanoma cells. It was found to inhibit cell proliferation and induce apoptosis through various cellular pathways, suggesting its potential in developing new chemotherapy drugs (Wu et al., 2020).

4. Chemical Education

  • Bornyl bromide also finds its place in educational settings, particularly in teaching chemistry concepts. A study by Li-rong (2010) highlighted its use in teaching students about research methods and stimulating analytical thinking in chemistry classes (Li-rong, 2010).

Safety And Hazards

While specific safety and hazard information for bornyl bromide is not available, it’s important to note that similar compounds may cause eye, skin, and respiratory irritation; they can be harmful if swallowed .

Future Directions

Future research could focus on the pharmacokinetics of bornyl bromide and its metabolites . This could include investigating the drug’s pharmacokinetics, identifying its metabolites, and studying the impact of the substrate nature on the reaction selectivity .

properties

IUPAC Name

2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOQMOVZIUGCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963222
Record name 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bornyl bromide

CAS RN

4443-48-5
Record name Bornyl bromide, pract.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
H Kwart, G Null - Journal of the American Chemical Society, 1956 - ACS Publications
Introduction.—Many current concepts of re-action mechanism derive experimental foundation from studies of the stereochemistry of reactions in bicyclic systems1; in particular, cases …
Number of citations: 10 pubs.acs.org
K Daasbjerg, H Lund - Acta Chemica Scandinavica, 1996 - actachemscand.org
… While the product distribution was independent of temperature for the reaction with bornyl bromide, the yield of the endo-product increased at lower temperatures in the reaction with …
Number of citations: 10 actachemscand.org
MB Shah, J Liu, Q Zhang, CD Stout… - ACS chemical …, 2017 - ACS Publications
… closed conformation and active site to the bornyl bromide complex (root-mean-square … bromine in bornyl bromide was offset by >2.5 Å in bornane compared with bornyl bromide (…
Number of citations: 49 pubs.acs.org
RM Carman, GJ Walker - Australian Journal of Chemistry, 1977 - researchgate.net
… Wallach2 in 1891 isolated bornyl bromide (2) together with a dibromide which he … Prolonged bromination of bornyl bromide (2) gave a complex unstable mixture from which no pure com…
Number of citations: 3 www.researchgate.net
K Daasbjerg, SU Pedersen, H Lund - Acta Chem. Scand. B, 1989 - actachemscand.org
… constants (k¡) have been measured for electron transfer from different electron donors to f-butyl chloride, neopentyl bromide, «o-norbornyl bromide, isobornyl bromide, bornyl bromide …
Number of citations: 37 actachemscand.org
K Daasbjerg, SU Pedersen, H Lund - Acta chemica scandinavica, 1991 - researchgate.net
… The reactions of 17 with the sterically very hindred halides (bornyl bromide and 1-… have some steric hindrance but less than, eg, bornyl bromide. The reactions in this group thus seem to …
Number of citations: 63 www.researchgate.net
MB Shah, J Liu, Q Zhang, CD Stout… - The FASEB …, 2017 - Wiley Online Library
… Bornyl bromide exhibited dual orientations in the active site with the predominant … the C2-atom that bears the bromine in bornyl bromide was displaced by more than 2.5 Å compared …
Number of citations: 0 faseb.onlinelibrary.wiley.com
X Ma, S Li, CL Chan, T Su, BCY Cheng, W Li… - African Journal of …, 2016 - ajol.info
… Moreover, peaks of bicyclo[3.2.0]heptan-2-one,6-hydroxy-5-methyl-6-vinyl- (17) and bornyl bromide (20) disappeared from the chromatogram after sulfur fumigation. On the contrary, …
Number of citations: 2 www.ajol.info
K Daasbjerg, T Lund, H Lund - Tetrahedron letters, 1989 - Elsevier
… Bornyl bromide and isobornyl bromide do not isomerize detectably in DMF at 25 C duri ng 24 h which excludes an 5,1-reaction of endo-2 or exa-2 being responsible for the observed …
Number of citations: 27 www.sciencedirect.com
C Faerber, G Wolmershaeuser… - … für Naturforschung B, 2009 - degruyter.com
… The same method is also useful for the synthesis of exo-bornyl bromide (2), if the bis(tetrahydrofuran) adduct of magnesium bromide is used. The bromide obtained in 40 % yield is …
Number of citations: 2 www.degruyter.com

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